The double bond in the cyclopentene ring makes 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride reactive towards electrophiles, allowing it to participate in:
Research indicates that compounds related to 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride exhibit various biological activities, including:
Several synthesis methods have been explored for producing 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride:
The applications of 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride are diverse, including:
Interaction studies have focused on how 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride interacts with various biological targets:
Several compounds share structural similarities with 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(Cyclopentene)ethylamine hydrochloride | Cyclopentene ring + ethylamine | Simple structure; less functional diversity |
2-(Cyclobutene)ethylamine hydrochloride | Cyclobutene ring + ethylamine | Smaller ring; different reactivity profile |
3-(Cyclohexene)propylamine | Cyclohexene ring + propylamine | Larger ring; potential for different biological activity |
2-(Vinyl)ethylamine hydrochloride | Vinyl group + ethylamine | More linear structure; different reactivity |
The uniqueness of 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride lies in its specific cyclopentene structure and the presence of the amine group, which allows for distinctive chemical behavior and biological interactions not fully replicated by these similar compounds .